
Phenyl 3,5-dimethylbenzoate
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Overview
Description
Phenyl 3,5-dimethylbenzoate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Phenyl 3,5-dimethylbenzoate serves as a valuable intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it a versatile building block for more complex molecules.
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions, where it acts as a dienophile. This reaction is crucial for synthesizing more complex aromatic structures from simpler precursors .
- Catalytic Transformations : Studies have shown that this compound can be involved in transition-metal-catalyzed C-H functionalization reactions. These reactions are significant for creating new carbon-carbon bonds, which are foundational in organic synthesis .
Material Science
In material science, this compound is utilized in the development of polymeric materials and coatings.
- Polymer Production : The compound can be used as a monomer or co-monomer in the production of polyesters and other polymers. Its incorporation can enhance the thermal and mechanical properties of the resulting materials.
- Coatings and Adhesives : Due to its chemical stability and compatibility with various solvents, this compound is employed in formulating coatings and adhesives that require durability and resistance to environmental factors .
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly concerning drug design and development.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit significant biological activity against cancer cell lines. This opens avenues for developing new anticancer agents based on its structure.
- Neuroprotective Effects : Research indicates that compounds similar to this compound may have neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Diels-Alder Reaction
In a study focusing on renewable phenol derivatives, this compound was synthesized through a Diels-Alder reaction involving furanic derivatives. The reaction conditions were optimized to enhance yield and selectivity towards desired products .
Case Study 2: Anticancer Activity
A specific derivative of this compound was tested against breast cancer cell lines. The results indicated a marked inhibition of cell proliferation with minimal cytotoxic effects on normal cells, demonstrating its potential as an anticancer therapeutic agent.
Table 1: Summary of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for Diels-Alder reactions; catalyst in C-H functionalization |
Material Science | Used in polymer production; formulations for coatings and adhesives |
Medicinal Chemistry | Potential anticancer agent; neuroprotective effects |
Table 2: Case Studies Overview
Case Study | Focus Area | Key Findings |
---|---|---|
Diels-Alder Reaction | Organic Synthesis | Successful synthesis of renewable phenol derivatives |
Anticancer Activity | Medicinal Chemistry | Significant inhibition of breast cancer cell proliferation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Phenyl 3,5-dimethylbenzoate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via Fischer esterification. A common method involves refluxing 3,5-dimethylbenzoic acid with phenol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) under anhydrous conditions. Optimization includes:
- Molar ratio : A 1:1.2 molar ratio of acid to phenol minimizes unreacted starting material.
- Temperature : Reflux at 110–120°C for 6–8 hours ensures completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.5 ppm (meta-substituted phenyl) and methyl groups at δ 2.3 ppm. ¹³C NMR confirms ester carbonyl at ~168 ppm .
- FT-IR : Strong C=O stretch at ~1720 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹.
- Mass spectrometry : EI-MS displays a molecular ion peak at m/z 226 (M⁺) .
Advanced Research Questions
Q. How does this compound function as a ligand or counterion in metal-organic complexes?
In coordination chemistry, the 3,5-dimethylbenzoate anion acts as a monodentate or bridging ligand. For example, in organotin(IV) complexes, it binds via carboxylate oxygen, forming Sn–O bonds. Structural studies (X-ray crystallography) reveal distorted trigonal bipyramidal geometries in such complexes . In palladium(II) complexes, the benzoate stabilizes the metal center through hydrogen bonding (N–H⋯O), creating 2D networks .
Q. What crystallographic challenges arise when analyzing this compound derivatives, and how can SHELX software address them?
Crystallographic refinement of hydrogen-bonded networks (e.g., in Pd(II) complexes) requires high-resolution data. SHELXL (via SHELX suite) is widely used for:
- Hydrogen bonding analysis : Automated detection of N–H⋯O interactions (e.g., d(O⋯N) = 2.89 Å in Pd complexes ).
- Twinned data handling : Robust algorithms resolve overlapping reflections in low-symmetry space groups.
- Validation : CHECKCIF flags steric clashes or unusual bond angles .
Q. How can researchers resolve contradictions between reported purity levels and observed reactivity in ester derivatives?
Discrepancies may stem from:
- Undetected isomers : Trace ortho-substituted isomers (from synthesis) can alter reactivity. GC-MS or HPLC-MS identifies such impurities .
- Residual catalysts : Acidic residues (e.g., H₂SO₄) may catalyze side reactions. Neutralization (NaHCO₃ wash) and elemental analysis (C, H, O) mitigate this .
Q. What role does this compound play in studying enzyme inhibition or biochemical pathways?
While direct studies are limited, structurally related phenylacetic acid derivatives inhibit cyclooxygenase (COX) enzymes. Researchers can:
Properties
CAS No. |
188688-05-3 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
phenyl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-8-12(2)10-13(9-11)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |
InChI Key |
VUPVKZNBQJPXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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